molecular formula C8H8ClF3N2 B1438615 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1042499-48-8

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1438615
CAS No.: 1042499-48-8
M. Wt: 224.61 g/mol
InChI Key: MKBUJCYCRMOWFB-UHFFFAOYSA-N
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Description

Chemical Identification and Classification

This compound is systematically classified as a fluorinated heterocyclic aromatic compound belonging to the aminopyridine family. The compound bears the Chemical Abstracts Service registry number 1042499-48-8 and possesses the molecular formula C8H8ClF3N2 with a molecular weight of 224.61 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this substance as this compound, reflecting its structural composition.

The compound's molecular architecture features a pyridine ring system with three distinct substituents: a chlorine atom positioned at the 3-carbon, an ethylamino group attached to the 2-carbon, and a trifluoromethyl group located at the 5-carbon position. The International Chemical Identifier key for this compound is MKBUJCYCRMOWFB-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1042499-48-8
Molecular Formula C8H8ClF3N2
Molecular Weight 224.61 g/mol
International Chemical Identifier Key MKBUJCYCRMOWFB-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System CCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Heavy Atom Count 14
Rotatable Bond Count 3

From a chemical classification perspective, this compound belongs to the broader category of substituted pyridin-2-amines, which are recognized for their diverse biological activities and synthetic utility. The presence of the trifluoromethyl group classifies it within the specialized subset of organofluorine compounds, materials that have gained prominence in modern chemistry due to their unique physicochemical properties.

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of trifluoromethylpyridine chemistry, which began gaining significant momentum in the early 1980s. Research and development activities involving trifluoromethylpyridine derivatives have experienced rapid and consistent growth since the development of economically feasible synthesis processes from 3-picoline during this period.

The compound's entry into chemical databases occurred in 2009, when it was first catalogued in major chemical information systems. This timing corresponds with the accelerated research interest in fluorinated heterocycles for pharmaceutical and agrochemical applications that characterized the early 21st century. The systematic exploration of trifluoromethylated pyridine derivatives was driven by the recognition that these compounds could serve as valuable intermediates in the synthesis of bioactive molecules.

The historical development of this compound family is intrinsically linked to advances in fluorination chemistry and the growing understanding of fluorine's impact on molecular properties. Since fluazifop-butyl became the first trifluoromethylpyridine derivative introduced to the agrochemical market, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names. This progression established the foundation for continued research into related compounds, including this compound.

The compound's development also reflects the evolution of synthetic methodologies for incorporating trifluoromethyl groups into pyridine frameworks. Three main synthetic approaches have been established: chlorine/fluorine exchange using trichloromethylpyridine, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using reactive species. These methodological advances enabled the practical synthesis of compounds like this compound for research and application purposes.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its role as an intermediate in the synthesis of fluazinam, a widely used fungicide. This application demonstrates the compound's practical importance in agrochemical development and highlights the broader relevance of trifluoromethylated pyridine derivatives in crop protection chemistry.

The compound's research significance extends beyond its immediate synthetic applications to encompass fundamental studies of structure-activity relationships in fluorinated heterocycles. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that make it valuable for drug design and development applications. These characteristics have attracted attention from medicinal chemists seeking to optimize the pharmacological properties of bioactive compounds.

Recent research has demonstrated that trifluoromethylpyridine derivatives, including compounds structurally related to this compound, exhibit significant antiviral activities. Studies have shown that such compounds can induce activities of key enzymes including superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, suggesting potential applications in plant protection through systemic acquired resistance enhancement.

Table 2: Research Applications of this compound

Application Area Research Focus Significance Reference
Agrochemical Synthesis Fluazinam intermediate Commercial fungicide production
Medicinal Chemistry Drug design optimization Enhanced lipophilicity and stability
Antiviral Research Plant protection compounds Systemic acquired resistance
Synthetic Chemistry Building block applications Versatile intermediate

The compound's significance in chemical research is further underscored by its inclusion in major chemical databases and commercial catalogues, indicating sustained scientific and industrial interest. The availability of this compound from multiple suppliers suggests active research demand and potential for continued investigation across various scientific disciplines.

Relationship to Other Trifluoromethylated Pyridine Derivatives

This compound exists within a diverse family of trifluoromethylated pyridine derivatives that share common structural motifs while exhibiting distinct properties based on their specific substitution patterns. The compound's structural relationship to other family members provides insight into structure-activity relationships and synthetic accessibility considerations.

A closely related compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, differs only by the absence of the N-ethyl group, yet this structural variation can significantly influence both chemical reactivity and biological activity. This parent compound, bearing the Chemical Abstracts Service number 79456-26-1, exhibits a molecular weight of 196.558 grams per mole and serves as a precursor in various synthetic transformations.

The compound family includes numerous derivatives with different alkyl substituents on the amino group, such as 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine, which demonstrates how systematic structural modifications can be employed to fine-tune molecular properties. These derivatives typically undergo similar synthetic transformations, including nucleophilic substitution reactions with various amine nucleophiles under controlled conditions.

Table 3: Structural Comparison of Related Trifluoromethylated Pyridine Derivatives

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
This compound 1042499-48-8 C8H8ClF3N2 224.61 N-ethyl substitution
3-chloro-5-(trifluoromethyl)pyridin-2-amine 79456-26-1 C6H4ClF3N2 196.56 Primary amine
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine Not specified C9H10ClF3N2 238.64 N-propyl substitution

Within the broader context of trifluoromethylpyridine chemistry, this compound represents one approach to structural diversification around the core 3-chloro-5-(trifluoromethyl)pyridine scaffold. The systematic variation of N-alkyl substituents allows researchers to explore how different chain lengths and branching patterns influence molecular properties such as solubility, volatility, and biological activity.

The relationship between this compound and other family members extends to synthetic accessibility and commercial availability. The crop protection industry has developed numerous trifluoromethylpyridine-containing products, with fourteen such compounds receiving commercial approval or International Organization for Standardization names between 1990 and 2017. This commercialization success has driven continued research into new derivatives and synthetic methodologies.

Properties

IUPAC Name

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-2-13-7-6(9)3-5(4-14-7)8(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBUJCYCRMOWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and General Synthetic Strategy

The synthesis typically begins with a pyridine derivative such as 3-chloro-5-(trifluoromethyl)pyridine or related chlorinated trifluoromethylpyridines. The key challenge is the selective introduction of the N-ethyl amine group at the 2-position of the pyridine ring, while preserving the chloro and trifluoromethyl substituents.

Preparation of 3-chloro-5-(trifluoromethyl)pyridine Core

  • Halogenation and Trifluoromethylation
    The 3-chloro-5-(trifluoromethyl)pyridine core is often prepared by chlorination of picoline derivatives followed by trifluoromethylation. For example, 3-picoline undergoes chlorination and then vapor-phase fluorination to yield chloro(trifluoromethyl)pyridines with high selectivity and yield.

  • Representative Reaction Conditions and Yields
    Vapor-phase fluorination using a catalyst fluidized-bed reactor at temperatures around 320-380°C produces trifluoromethylpyridine derivatives with yields up to 86.4% for trifluoromethylpyridine types and significant amounts of chloro-substituted products.

Substrate CFB Phase Temp (°C) Empty Phase Temp (°C) TF Type Yield (%) CTF Type Yield (%) DCTF Type Yield (%)
3-Picoline 335 320 86.4 6.6 0.0
3-Picoline 380 380 7.4 64.1 19.1

Introduction of the Amino Group at the 2-Position

  • Nucleophilic Substitution or Amination
    The 2-position amino group is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen or cyano group) with an ethylamine or ethylamine derivative.

  • Example from Related Pyridine Amination
    A method reported for related compounds involves dissolving the chlorinated trifluoromethylpyridine in a solvent, adding an activating agent, and then reacting with cyanide to form a cyano intermediate, which can be further converted to an amine.

  • Direct Amination
    In some cases, direct amination of 3-chloro-5-(trifluoromethyl)pyridine derivatives with ethylamine under controlled pH and temperature conditions allows selective substitution at the 2-position, preserving the chloro and trifluoromethyl substituents.

Specific Synthetic Route Example

A detailed synthetic route for a closely related compound, 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine, involves:

  • Dissolving 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine in dichloromethane.
  • Adding triphosgene in the presence of sodium carbonate at 0°C.
  • Stirring the mixture at room temperature for 3 hours.
  • Separating phases and purifying to obtain the isocyanatoethyl derivative with a yield of 90%.

This illustrates the feasibility of functionalizing the 2-position amino group on the trifluoromethylpyridine core.

Solvent and Reaction Conditions Optimization

  • Solvent Selection
    Use of low-toxicity solvents such as dichloromethane, avoiding highly toxic nitrile solvents, has been reported to improve environmental safety and enable solvent recycling.

  • Temperature and pH Control
    Reaction temperatures typically range from 0°C to 80°C depending on the step, with pH adjustments (e.g., pH 2-4 for acidification, pH 6-7 for washing) critical for purification and yield optimization.

Summary Table of Preparation Steps

Step Reaction Conditions Key Reagents Outcome/Yield Notes
1 Chlorination of picoline 320-380°C, vapor-phase 3-picoline, chlorine gas Chloro-picoline derivatives High selectivity for 3-chloro substitution
2 Vapor-phase fluorination 320-380°C, catalyst bed Chlorinated picoline, fluorine 3-chloro-5-(trifluoromethyl)pyridine Yields up to 86%
3 Activation and cyanation Reflux 4-6 h, 20-30°C cooling Activating agent, cyanide 3-chloro-2-cyano-5-(trifluoromethyl)pyridine Intermediate for amination
4 Amination with ethylamine Room temp, pH 8-11, 6-8 h Ethylamine 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine Selective substitution at 2-position
5 Purification pH adjustment, washing Acid/base, water, organic solvents Pure target compound Solvent recycling and environmental considerations

Research Findings and Considerations

  • The selective substitution at the 2-position amino group is achievable without disturbing the chloro and trifluoromethyl groups by carefully controlling reaction conditions and reagent stoichiometry.

  • Avoiding toxic solvents and employing solvent recycling techniques reduce environmental impact and production costs.

  • The vapor-phase fluorination method for trifluoromethylation is industrially scalable and yields high-purity intermediates for further functionalization.

  • The synthetic routes are adaptable to produce various trifluoromethylpyridine derivatives, facilitating the design of agrochemicals and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a precursor or active ingredient in drug development due to its potential biological activities. Notably, compounds containing trifluoromethylpyridine structures have shown promising results in:

  • Antibacterial Activity : Research indicates that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties against various pathogens, including Xanthomonas oryzae and Ralstonia solanacearum .
  • Antiviral and Anticancer Properties : Studies have explored the antiviral activities of trifluoromethylpyridine derivatives, suggesting their potential use in developing treatments for viral infections and cancer .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Agricultural Chemistry

In the realm of agriculture, 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is relevant for its role in the synthesis of agrochemicals:

  • Pesticide Development : The compound serves as an intermediate in synthesizing various pesticides. For instance, it is involved in the production of fluopyram, a fungicide that targets mitochondrial respiration in fungal pathogens . This compound has been effective against a wide range of fungal diseases affecting crops.
  • Insecticides and Herbicides : Trifluoromethylpyridine derivatives have been recognized for their insecticidal properties, contributing to the development of new insecticides that are effective against pests like Plutella xylostella .

Chemical Synthesis

The synthesis of this compound can be achieved through various methodologies, often involving palladium-catalyzed reactions. Key aspects include:

  • Reactivity : The presence of the chloro group allows for substitution reactions that can yield a variety of derivatives with tailored biological activities .
  • Optimization Techniques : Reaction conditions such as solvent choice, temperature control, and catalyst selection are critical for maximizing yield and purity during synthesis .

Case Studies and Comparative Analysis

To illustrate the applications and effectiveness of this compound, several case studies can be highlighted:

Study Focus Findings
Guo et al. (2020)Synthesis of Trifluoromethylpyridine DerivativesIdentified antibacterial activity against Xoo and R. solanacearum; demonstrated structure–activity relationships for novel derivatives .
Bayer CorporationDevelopment of FluopyramSuccessfully synthesized fluopyram using intermediates derived from trifluoromethylpyridine; effective against multiple fungal pathogens .
MDPI Research (2024)Applications in Supramolecular ChemistryExplored the use of pyridine derivatives in catalysis and supramolecular systems, highlighting their versatility .

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine with structurally related pyridine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features Applications/Reactivity Evidence ID
This compound Cl (3), CF₃ (5), NHCH₂CH₃ (2) C₈H₇ClF₃N₂ Intramolecular H-bonding; disordered CF₃ group Intermediate for fluazinam (fungicide)
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (3), CF₃ (5), NH₂ (2) C₆H₄ClF₃N₂ Lacks ethyl group; simpler amine Intermediate for agrochemicals
3-Iodo-5-(trifluoromethyl)pyridin-2-amine I (3), CF₃ (5), NH₂ (2) C₆H₄IF₃N₂ Iodine substituent (larger, less electronegative than Cl) Potential for nucleophilic substitution reactions
6-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (6), CF₃ (5), NH₂ (2) C₆H₄ClF₃N₂ Positional isomer (Cl at 6 vs. 3) Altered dipole moment; different biological interactions
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6) C₆H₃BrClF₃N₂ Dual halogenation (Br/Cl) Enhanced leaving group reactivity
Fluazinam Cl (3), CF₃ (5), N-linked dinitrophenyl group C₁₃H₄Cl₂F₆N₄O₄ Nitro groups (electron-withdrawing) Commercial fungicide
3-Chloropyridin-2-amine Cl (3), NH₂ (2) C₅H₅ClN₂ No CF₃ group; simpler structure Forms hydrogen-bonded dimers

Key Observations

Substituent Effects on Reactivity :

  • The trifluoromethyl group (CF₃) is strongly electron-withdrawing, reducing electron density at the pyridine ring and enhancing electrophilic substitution at adjacent positions .
  • Halogen substituents (Cl, Br, I) influence leaving-group ability. Bromine (Br) in 3-bromo-5-(trifluoromethyl)pyridin-2-amine facilitates faster nucleophilic substitution compared to chlorine .
  • Nitro groups in fluazinam increase electrophilicity, making it effective in targeting fungal enzymes .

Positional Isomerism :

  • 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Cl at position 6) exhibits distinct electronic properties compared to the target compound (Cl at position 3), altering interactions with biological targets such as enzymes or receptors .

Nitro and propoxy groups in derivatives like 3-chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine enhance solubility and pesticidal activity .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 239.60 Not reported Moderate in polar aprotic solvents (DMF, DMSO)
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 292.01 Not reported Low (requires halogen-friendly solvents)
Fluazinam 465.10 115–117 Low aqueous solubility; soluble in acetone
6-Chloro-5-(trifluoromethyl)pyridin-2-amine 196.56 Not reported Soluble in ethanol, dichloromethane

Biological Activity

3-Chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyridine ring with chloro and trifluoromethyl substituents. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClF3NC_7H_7ClF_3N, with a molecular weight of approximately 201.6 g/mol. The trifluoromethyl group enhances lipophilicity, which can improve the compound's biological activity by facilitating membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. For instance, derivatives of pyridine with similar substitutions have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action often involves inhibition of bacterial enzymes essential for cell viability .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the trifluoromethyl group is crucial for enhancing biological activity. For example, compounds with this group have demonstrated increased inhibition rates in various biological assays compared to their non-fluorinated counterparts . The position of substituents on the pyridine ring also plays a critical role; modifications at specific positions can lead to significant changes in potency and selectivity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Amination : This method involves replacing the chloro group with an amine under specific conditions using sodium tert-butoxide as a base. This approach allows for high yields while minimizing environmental impact.
  • Cyanation Reactions : Another method involves introducing cyano groups followed by reduction or substitution reactions to yield the desired amine structure. This method has shown yields exceeding 85% while reducing toxic byproducts .

Case Studies

StudyCompoundBiological ActivityFindings
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)AntibacterialEffective against MRSA; implicated efflux mechanisms in resistance
Dihydroquinazolinone derivativesAntiparasiticImproved solubility and metabolic stability; identified optimal substitutions
Trifluoromethyl-containing drugsVariousHighlighted increased potency in inhibiting enzymes due to trifluoromethyl substitutions

Q & A

Q. What are the optimized synthetic routes for 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions affect yields?

Methodological Answer: The synthesis typically involves substitution reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine via nucleophilic substitution with ammonia, achieving an 87.12% yield under optimized conditions (ethanol solvent, 60°C, 12 hours) . Subsequent N-ethylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) yields the final compound. Key factors affecting yields include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Elevated temperatures (60–80°C) improve substitution efficiency but may increase side reactions.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) can improve selectivity.

Q. Table 1: Reaction Optimization for F2 Synthesis

ParameterOptimal ConditionYield (%)
SolventEthanol87.12
Temperature60°C87.12
Reaction Time12 hours87.12
Ammonia Equivalents3.087.12

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assignments focus on pyridine ring protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -62 to -68 ppm for ¹⁹F NMR) . The N-ethyl group appears as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~3.4 ppm, CH₂) in ¹H NMR.
  • X-ray Crystallography : Reveals intramolecular N–H⋯Cl hydrogen bonding and inversion dimers stabilized by N–H⋯N interactions. Disorder in trifluoromethyl fluorine atoms (0.683:0.317 occupancy ratio) is resolved using refinement tools like SHELXL .
  • IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) confirm functional groups .

Q. Table 2: Key Crystallographic Data

ParameterValue
Space GroupP-1
Intramolecular N–H⋯Cl2.14 Å
Intermolecular N–H⋯N2.89 Å
Disorder Ratio (CF₃)0.683:0.317

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Melting Point : 95–97.5°C (decomposition risk above 100°C) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory.
  • Storage : Store in glass containers at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption .
  • Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration.

Q. Table 3: Safety Data

PropertyValue
Melting Point95–97.5°C
Purity≥96% (GC)
Hazard ClassIrritant (Skin/Eye)

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

Methodological Answer: Discrepancies often arise from:

  • Isomerism : Rotamers or tautomers (e.g., amine proton exchange) can split NMR signals. Use variable-temperature NMR (VT-NMR) to identify dynamic processes .
  • Impurities : Trace solvents or byproducts (e.g., unreacted starting materials) require HPLC-MS analysis (C18 column, acetonitrile/water gradient) .
  • Crystallographic Disorder : Refine X-ray data with dual-occupancy models for disordered atoms (e.g., CF₃ group) .

Q. What computational methods predict the compound’s reactivity for designing derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., pyridine C-4 position) for functionalization .
  • Molecular Docking : Screen derivatives against fungal cytochrome bc1 (PDB: 3CX5) to prioritize agrochemical candidates .
  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~2.8) and metabolic stability for drug design .

Q. How is the compound evaluated as a fungicide intermediate in agrochemical research?

Methodological Answer:

  • Bioassays : Test against Botrytis cinerea using agar dilution (EC₅0 values <10 ppm indicate high efficacy) .
  • Metabolite Profiling : Incubate with liver microsomes (rat/human) to identify detoxification pathways (e.g., CYP450-mediated oxidation) .
  • Structure-Activity Relationship (SAR) : Modify the N-ethyl group to bulkier substituents (e.g., cyclopropyl) to enhance binding to fungal targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine

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